4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of an aminomethyl group attached to a pyrazole ring, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Aminomethyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the fluorine atom in 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its suitability for certain applications, particularly in medicinal chemistry.
Properties
CAS No. |
1017785-26-0 |
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Molecular Formula |
C10H11FN4 |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(4-fluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,5,12-13H2 |
InChI Key |
QBJZLWRZRBQILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)CN)N)F |
Origin of Product |
United States |
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